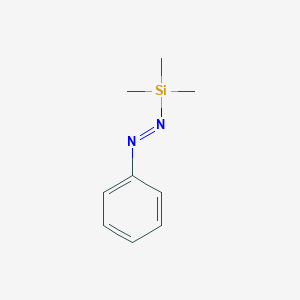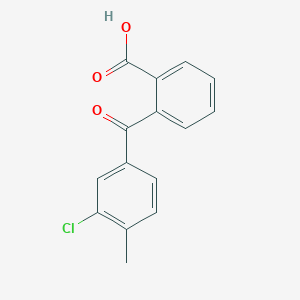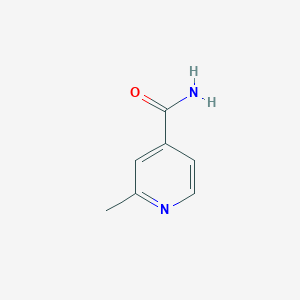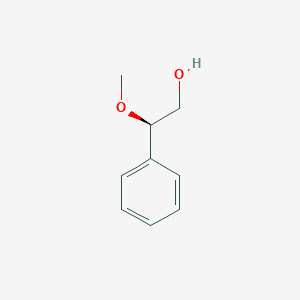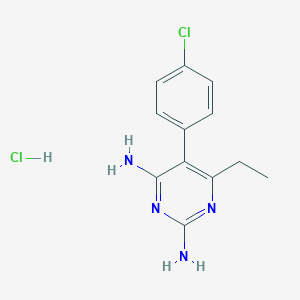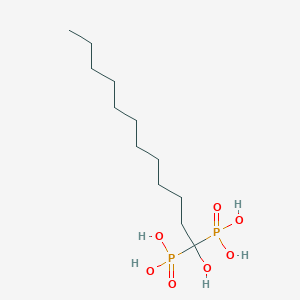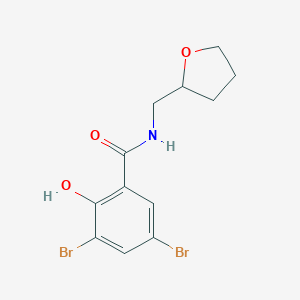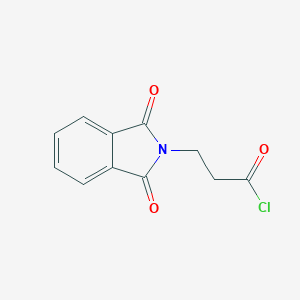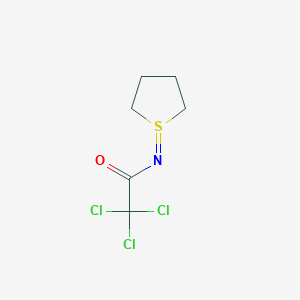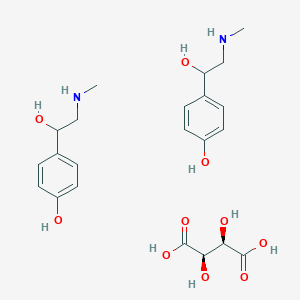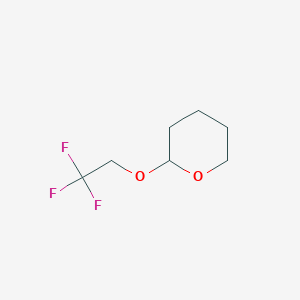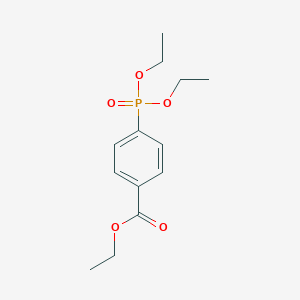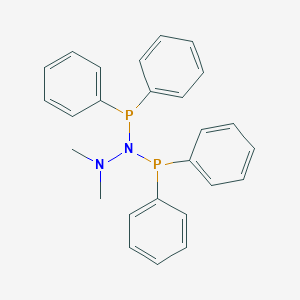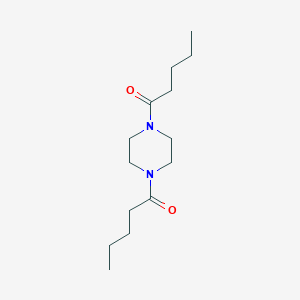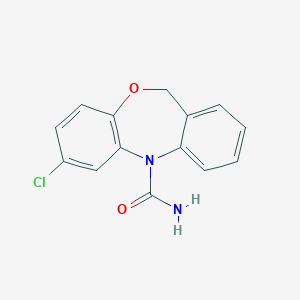
7-Chlorodibenz(b,e)(1,4)oxazepine-5(11H)-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chlorodibenz(b,e)(1,4)oxazepine-5(11H)-carboxamide, also known as clozapine, is a tricyclic dibenzodiazepine derivative that has been widely used as an atypical antipsychotic drug. It was first synthesized in 1958 by Wander AG, a Swiss pharmaceutical company, and was later approved by the U.S. Food and Drug Administration (FDA) in 1989 for the treatment of schizophrenia.
Wirkmechanismus
Clozapine acts as an antagonist at various neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. It has a high affinity for dopamine D4 receptors, which are thought to be involved in the pathophysiology of schizophrenia. By blocking these receptors, 7-Chlorodibenz(b,e)(1,4)oxazepine-5(11H)-carboxamide is able to reduce the positive symptoms of schizophrenia such as hallucinations and delusions.
Biochemische Und Physiologische Effekte
Clozapine has been shown to have a number of biochemical and physiological effects, including changes in neurotransmitter levels, alterations in gene expression, and modulation of immune function. It has also been associated with metabolic side effects such as weight gain and dyslipidemia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-Chlorodibenz(b,e)(1,4)oxazepine-5(11H)-carboxamide in lab experiments is its high potency and specificity for dopamine D4 receptors. This allows researchers to selectively target these receptors and study their role in various physiological and pathological processes. However, one limitation is that 7-Chlorodibenz(b,e)(1,4)oxazepine-5(11H)-carboxamide has a relatively short half-life and may require multiple doses to maintain therapeutic levels in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 7-Chlorodibenz(b,e)(1,4)oxazepine-5(11H)-carboxamide. One area of interest is the development of new analogs with improved pharmacokinetic properties and reduced side effects. Another area of focus is the identification of novel therapeutic targets for 7-Chlorodibenz(b,e)(1,4)oxazepine-5(11H)-carboxamide and related compounds. Additionally, there is growing interest in the use of 7-Chlorodibenz(b,e)(1,4)oxazepine-5(11H)-carboxamide as a tool for studying the role of dopamine D4 receptors in various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 7-Chlorodibenz(b,e)(1,4)oxazepine-5(11H)-carboxamide involves the reaction of 8-chloro-11H-benzo[b][1,4]oxazepine with 2-chloroacetamide in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified by recrystallization or chromatography. The yield of this synthesis method is typically around 50%.
Wissenschaftliche Forschungsanwendungen
Clozapine has been extensively studied for its therapeutic potential in various psychiatric disorders, including schizophrenia, bipolar disorder, and treatment-resistant depression. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
16802-77-0 |
|---|---|
Produktname |
7-Chlorodibenz(b,e)(1,4)oxazepine-5(11H)-carboxamide |
Molekularformel |
C14H11ClN2O2 |
Molekulargewicht |
274.7 g/mol |
IUPAC-Name |
2-chloro-6H-benzo[c][1,5]benzoxazepine-11-carboxamide |
InChI |
InChI=1S/C14H11ClN2O2/c15-10-5-6-13-12(7-10)17(14(16)18)11-4-2-1-3-9(11)8-19-13/h1-7H,8H2,(H2,16,18) |
InChI-Schlüssel |
QAAMRPKLZCOAAY-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2N(C3=C(O1)C=CC(=C3)Cl)C(=O)N |
Kanonische SMILES |
C1C2=CC=CC=C2N(C3=C(O1)C=CC(=C3)Cl)C(=O)N |
Andere CAS-Nummern |
16802-77-0 |
Synonyme |
7-chloro-5,11-dihydrodibenz(1,4)oxazepine-5-carboxamide SQ 10,996 SQ 10996 SQ-10,996 SQ-10996 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



